

# Chemical and physical properties of Pyrrolidine-2-carboxamide.

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## Compound of Interest

Compound Name: Pyrrolidine-2-carboxamide

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## Pyrrolidine-2-carboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and biological significance of **Pyrrolidine-2-carboxamide**. This chiral molecule, a derivative of the amino acid proline, serves as a versatile building block in medicinal chemistry and drug discovery.

## Chemical and Physical Properties

**Pyrrolidine-2-carboxamide**, also known as prolinamide, is a white to off-white crystalline solid. It exists as two enantiomers, (S)-**Pyrrolidine-2-carboxamide** (L-Prolinamide) and (R)-**Pyrrolidine-2-carboxamide** (D-Prolinamide), as well as a racemic mixture. The properties of the most common enantiomer, L-Prolinamide, are summarized below.

Property	Value	References
IUPAC Name	(2S)-pyrrolidine-2-carboxamide	
Synonyms	L-Prolinamide, H-Pro-NH <sub>2</sub>	<a href="#">[1]</a>
CAS Number	7531-52-4	
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O	
Molecular Weight	114.15 g/mol	
Melting Point	95-97 °C	
Boiling Point	303.6 ± 31.0 °C (Predicted)	
Solubility	Soluble in water and ethanol.	
Appearance	White to off-white solid	

## Experimental Protocols

### Synthesis of (S)-Pyrrolidine-2-carboxamide (L-Prolinamide)

Several methods for the synthesis of L-Prolinamide have been reported. One common approach involves the amidation of L-proline. Below is a generalized protocol based on literature procedures.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

#### 2.1.1. Method 1: Amidation via Acid Chloride

This method involves the conversion of L-proline to its acid chloride followed by reaction with ammonia.

- Step 1: Protection of the Amine Group (e.g., with Boc anhydride). L-proline is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). Di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., sodium hydroxide) are added, and the mixture is stirred at room temperature to yield N-Boc-L-proline.
- Step 2: Formation of the Acid Chloride. N-Boc-L-proline is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). A chlorinating agent (e.g., oxalyl chloride or thionyl chloride)

is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion.

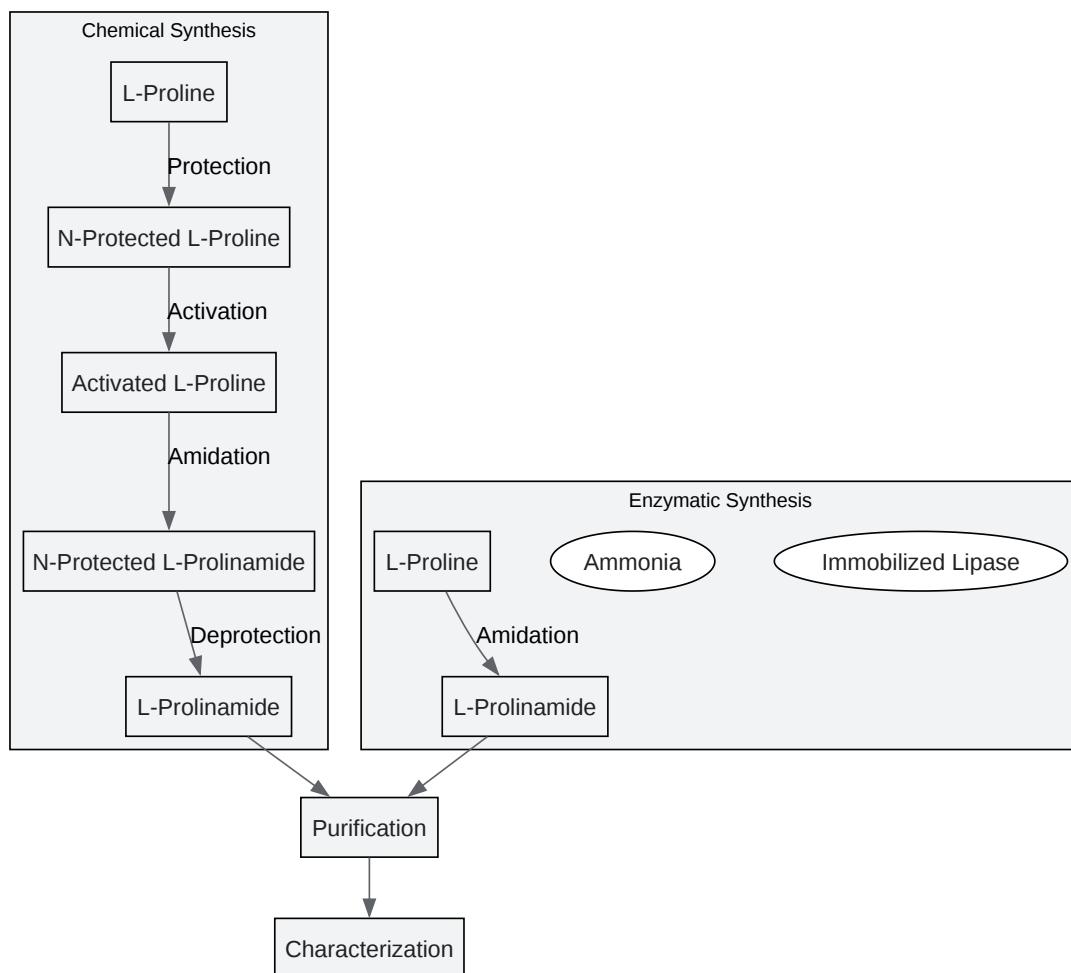
- Step 3: Amidation. The resulting acid chloride solution is added dropwise to a cooled (0 °C) solution of ammonia in a suitable solvent (e.g., dichloromethane or an aqueous solution). The reaction mixture is stirred, and the N-Boc-L-Prolinamide is isolated.
- Step 4: Deprotection. The Boc group is removed by treating the N-Boc-L-Prolinamide with a strong acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the final product, L-Prolinamide.

#### 2.1.2. Method 2: Enzymatic Synthesis

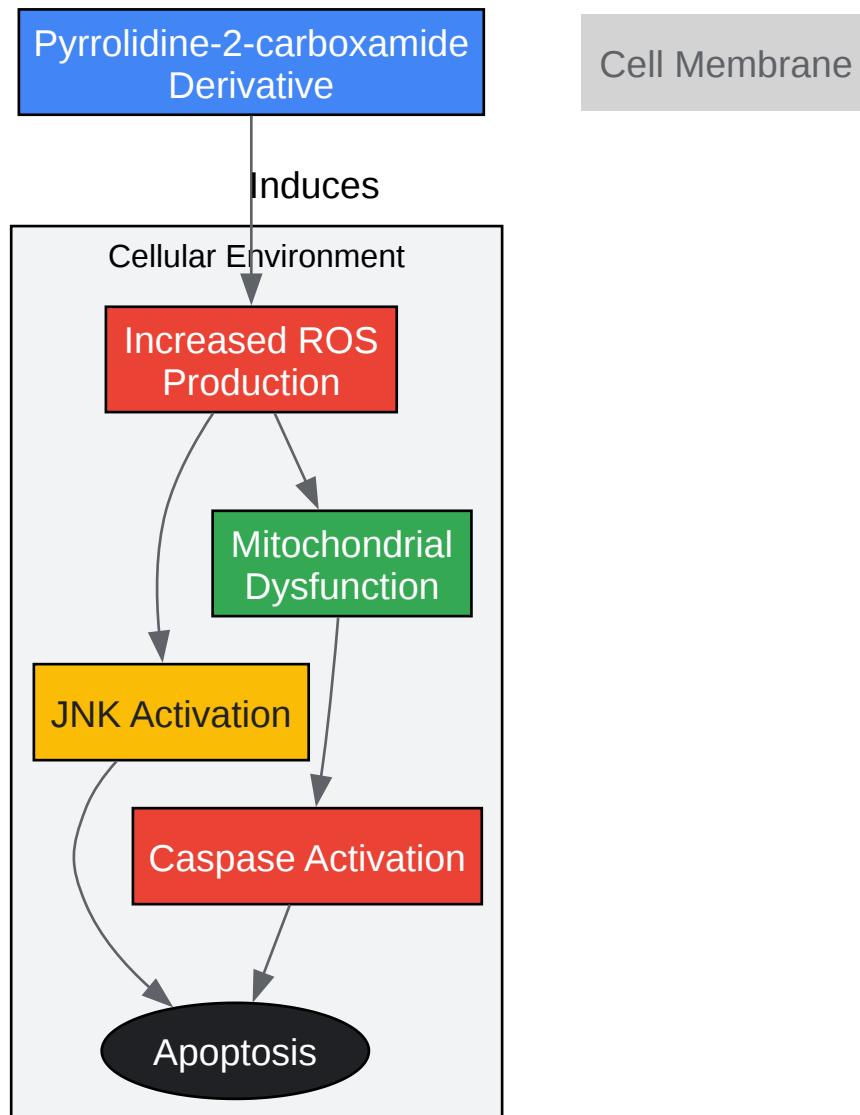
A greener alternative involves the use of enzymes to catalyze the amidation of L-proline.[6][7]  
[8]

- Reaction Setup: L-proline is suspended in a suitable organic solvent (e.g., 2-methyl-2-butanol) containing ammonia.
- Enzyme Addition: An immobilized lipase, such as *Candida antarctica* lipase B (CALB), is added to the mixture.
- Incubation: The reaction is incubated at an elevated temperature (e.g., 70 °C) with shaking for an extended period (e.g., 112 hours).[9]
- Workup: The enzyme is removed by filtration. The product, L-Prolinamide, is then isolated and purified.

## General Workflow for L-Prolinamide Synthesis



## Proposed Apoptotic Signaling Pathway for Pyrrolidine Derivatives

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